Nekal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

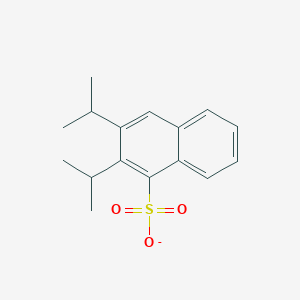

2D Structure

3D Structure

Properties

CAS No. |

12653-75-7 |

|---|---|

Molecular Formula |

C16H19O3S- |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

2,3-di(propan-2-yl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C16H20O3S/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4/h5-11H,1-4H3,(H,17,18,19)/p-1 |

InChI Key |

LWEAHXKXKDCSIE-UHFFFAOYSA-M |

SMILES |

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |

Canonical SMILES |

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |

Other CAS No. |

12653-75-7 |

Related CAS |

28757-00-8 (parent) 68425-60-5 (ammonium salt) |

Synonyms |

diisopropylnaphthalenesulfonate Nekal nekal A, sodium salt nekal BA 77 nekal BA 78 nekal BX 78 nekal NB Nekal, ammonia salt Nekal, parent |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Nekal Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nekal, a trade name for sodium butylnaphthalene sulfonate, is an anionic surfactant recognized for its potent wetting and dispersing properties. This technical guide provides an in-depth exploration of its chemical structure, physicochemical characteristics, synthesis, and mechanism of action. While its primary applications lie in the industrial sector, this document also explores its relevance to scientific research, offering detailed experimental protocols and quantitative data to support further investigation and application in fields such as drug delivery and formulation.

Chemical Identity and Structure

This compound is chemically identified as sodium butylnaphthalene sulfonate. The structure features a hydrophobic bicyclic aromatic naphthalene core, further hydrophobized by a butyl group, and a hydrophilic sulfonate group, which imparts its anionic character. This amphiphilic nature is the foundation of its surface-active properties.

The generalized chemical structure of sodium butylnaphthalene sulfonate is depicted below. The precise positioning of the butyl and sulfonate groups on the naphthalene rings can vary depending on the specific isomer, which in turn influences its properties. The most common variant is sodium di-sec-butyl-2-naphthalenesulfonate.

Chemical Formula: C₁₄H₁₅NaO₃S (for mono-butylated) or C₁₈H₂₃NaO₃S (for di-butylated)[1][2]

Synonyms: this compound BX, this compound NB, Sodium alkylnaphthalene sulfonate[3]

Physicochemical Properties

The efficacy of this compound as a surfactant is defined by its physicochemical properties, which are summarized in the table below. These parameters are crucial for understanding its behavior in various formulations and experimental conditions.

| Property | Value | References |

| Appearance | Light white to yellowish powder | [3] |

| Solubility | Soluble in water | [3] |

| Ionicity | Anionic | |

| Molecular Weight | 286.32 g/mol (mono-butylated) | [4] |

| Critical Micelle Concentration (CMC) | Varies with alkyl chain length and isomerism. For alkylnaphthalene sulfonates, the logarithmic CMC decreases linearly with an increase in the effective carbon atom number.[5] | [5] |

| Surface Tension | Significantly reduces the surface tension of water. | [6] |

| Stability | Stable in acidic and alkaline solutions, and in the presence of hard water.[7] | [7] |

Synthesis

The synthesis of sodium butylnaphthalene sulfonate is typically achieved through a one-step or two-step process involving the alkylation and sulfonation of naphthalene, followed by neutralization.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of sodium butylnaphthalene sulfonate.

Detailed Experimental Protocol

The following protocol provides a more detailed procedure for the laboratory-scale synthesis of sodium butylnaphthalene sulfonate.

Materials:

-

Naphthalene

-

n-Butanol

-

Concentrated Sulfuric Acid (98%)

-

Fuming Sulfuric Acid (Oleum)

-

Sodium Hydroxide (NaOH) solution

-

Sodium Hypochlorite (optional, for bleaching)

Procedure:

-

Alkylation and Sulfonation: In a reaction vessel equipped with a stirrer and temperature control, dissolve naphthalene in n-butanol.

-

Slowly add a mixture of concentrated sulfuric acid and fuming sulfuric acid to the naphthalene-butanol solution while maintaining the temperature at approximately 40-45°C.

-

After the addition is complete, the temperature is typically raised to 50-55°C and held for several hours to ensure the completion of both alkylation and sulfonation.[8]

-

Work-up: Allow the reaction mixture to stand and separate into two layers. The lower acidic layer is carefully removed.

-

Neutralization: The upper organic layer, containing the butylnaphthalene sulfonic acid, is neutralized with a sodium hydroxide solution to a pH of 7-8.

-

Purification: The neutralized product can be further purified by bleaching with sodium hypochlorite, followed by filtration, and drying to obtain the final sodium butylnaphthalene sulfonate powder.

Mechanism of Action as a Surfactant

The surface-active properties of this compound are a direct result of its amphiphilic molecular structure. The hydrophobic part (naphthalene and butyl groups) orients itself away from water, while the hydrophilic sulfonate headgroup interacts favorably with water. This behavior leads to a reduction in the surface tension of water and the formation of micelles above the critical micelle concentration (CMC).

Interfacial Action and Micellization

The mechanism of action at an oil-water interface is illustrated in the following diagram.

At concentrations below the CMC, this compound molecules primarily adsorb at the interface between two immiscible phases (e.g., air-water or oil-water), with their hydrophobic tails oriented towards the non-polar phase and their hydrophilic heads in the aqueous phase. This adsorption disrupts the cohesive energy at the surface, thereby lowering the surface tension.

Above the CMC, the bulk aqueous phase becomes saturated with this compound monomers, and they begin to self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules. This micellization process is crucial for the solubilization of poorly water-soluble substances.

Applications in Research and Drug Development

While this compound's primary applications are industrial, its properties as a wetting agent, dispersant, and emulsifier can be leveraged in various research and development contexts, including:

-

Formulation of Poorly Soluble Compounds: The micellar solubilization capability of this compound can be explored for the formulation of hydrophobic drug candidates for in vitro screening and preliminary studies.

-

Nanoparticle Synthesis: Surfactants are often employed in the synthesis of nanoparticles to control their size, shape, and stability. This compound could potentially be used in the preparation of polymeric or inorganic nanoparticles.

-

In Vitro Assays: As a wetting agent, this compound can be used to improve the dispersion of test compounds in aqueous media for various in vitro biological assays.

It is important to note that for any application in drug development, the toxicological profile of the surfactant must be thoroughly evaluated.

Toxicological and Environmental Considerations

Limited information is publicly available on the detailed toxicology of sodium butylnaphthalene sulfonate. As an anionic surfactant, it may cause skin and eye irritation upon direct contact. Environmental risk assessments should consider its biodegradability and potential aquatic toxicity. Further research is needed to fully characterize its safety profile for pharmaceutical or biomedical applications.

Conclusion

This compound, or sodium butylnaphthalene sulfonate, is a versatile anionic surfactant with well-defined physicochemical properties that make it an effective wetting and dispersing agent. While its historical and current applications are predominantly industrial, a thorough understanding of its chemical structure, synthesis, and mechanism of action, as detailed in this guide, provides a foundation for its potential exploration in scientific research and pharmaceutical development, particularly in the area of formulation science. The provided experimental outlines can serve as a starting point for researchers interested in synthesizing and evaluating this class of surfactants for novel applications.

References

- 1. Sodium Dibutyl Naphthalene Sulfonate for cleaning - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 2. lignincorp.com [lignincorp.com]

- 3. chemicalindustriessecrets.com [chemicalindustriessecrets.com]

- 4. Sodium 2-butylnaphthalene-1-sulfonate | C14H15NaO3S | CID 23669637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aggregation of sodium 1-(n-alkyl)naphthalene-4-sulfonates in aqueous solution: micellization and microenvironment characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lignincorp.com [lignincorp.com]

- 7. Sodium Alkyl Naphthalene Sulfonate Anionic Surfactants - INTERSURFCHEM [polymerchem.org]

- 8. News - Sodium butyl Naphthalene Sulfonate preparation [zjzgchem.com]

An In-depth Technical Guide to the Properties of Nekal Brand Sodium Dibutyl Naphthalene Sulfonate

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core properties of Nekal brand sodium dibutyl naphthalene sulfonate, a versatile anionic surfactant. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical characteristics and applications.

Core Physicochemical Properties

Sodium dibutyl naphthalene sulfonate (SDNS) is an anionic surfactant known for its excellent wetting, dispersing, emulsifying, and penetrating properties.[1] Its chemical structure consists of a hydrophobic dibutylnaphthalene core and a hydrophilic sulfonate group, which allows it to reduce surface tension effectively.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound brand sodium dibutyl naphthalene sulfonate, providing a quick reference for its physical and chemical characteristics.

| Property | Value | References |

| Chemical Formula | C₁₈H₂₃NaO₃S | [1][3][4][5] |

| Molecular Weight | Approximately 342-360 g/mol | [1][4][5] |

| Appearance | Light brown to off-white powder, tan flakes, or dark brown aqueous solution (30-40% active matter) | [1] |

| Solubility | Highly soluble in water; soluble in some organic solvents. Insoluble in nonpolar solvents like ethanol or benzene. | [1] |

| Critical Micelle Concentration (CMC) | 0.1–1 g/L | [1] |

| pH (1% aqueous solution) | 7.0–10.5 | [1][6] |

| Thermal Stability | Stable up to 200°C | [1] |

| Stability in Solution | Stable in acidic (pH > 2) and alkaline conditions; resistant to hard water. | [1][6] |

Mechanism of Action: Surfactancy

The primary function of sodium dibutyl naphthalene sulfonate is to act as a surfactant. Its amphiphilic nature allows it to accumulate at interfaces between immiscible phases, such as oil and water, reducing the interfacial tension. This property is fundamental to its applications as a wetting agent, emulsifier, and dispersant.

Caption: Conceptual diagram of surfactant action at an oil-water interface and micelle formation.

Experimental Protocols

Detailed methodologies for characterizing the key properties of sodium dibutyl naphthalene sulfonate are outlined below. These protocols are based on established surfactant analysis techniques.

Determination of Critical Micelle Concentration (CMC) by UV-Vis Spectroscopy

This method relies on the change in the absorbance spectrum of a dye upon encapsulation within micelles.

Materials:

-

Sodium dibutyl naphthalene sulfonate

-

A suitable hydrophobic dye (e.g., Sudan III)

-

Distilled or deionized water

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the hydrophobic dye in a volatile organic solvent (e.g., acetone).

-

Prepare a series of aqueous solutions of sodium dibutyl naphthalene sulfonate with varying concentrations, bracketing the expected CMC (0.1-1 g/L).

-

To each surfactant solution, add a small, constant amount of the dye stock solution.

-

Gently agitate the solutions and allow the organic solvent to evaporate completely.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye in a hydrophobic environment.

-

Plot the absorbance as a function of the surfactant concentration.

-

The CMC is determined as the concentration at which a sharp increase in absorbance is observed, corresponding to the point where the dye is solubilized by the micelles.[7]

Measurement of Surface Tension using the Wilhelmy Plate Method

This technique measures the force exerted on a platinum plate at the air-liquid interface.

Materials:

-

Sodium dibutyl naphthalene sulfonate solutions of varying concentrations

-

Surface tensiometer with a Wilhelmy plate

-

Distilled or deionized water for calibration

Procedure:

-

Calibrate the surface tensiometer with distilled or deionized water (surface tension ≈ 72 mN/m at 25°C).

-

Prepare a series of aqueous solutions of sodium dibutyl naphthalene sulfonate.

-

For each solution, immerse the clean Wilhelmy plate into the liquid.

-

Slowly raise the plate until it is at the interface.

-

Record the force measured by the microbalance of the tensiometer. This force is proportional to the surface tension.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at the inflection point just before the plateau is the CMC.[8]

Evaluation of Wetting Performance by the Draves Wetting Test

This test measures the time it takes for a weighted cotton skein to sink in a surfactant solution.

Materials:

-

Sodium dibutyl naphthalene sulfonate solution at a specified concentration

-

Standard cotton skein

-

A weight (e.g., 3 g)

-

A graduated cylinder (500 mL)

-

A stopwatch

Procedure:

-

Prepare the test solution of sodium dibutyl naphthalene sulfonate in the graduated cylinder.

-

Attach the weight to the cotton skein.

-

Simultaneously drop the skein into the solution and start the stopwatch.

-

Stop the stopwatch when the skein sinks completely.

-

The time recorded is the wetting time. A shorter wetting time indicates better wetting performance.

Experimental Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for the characterization of a surfactant like this compound brand sodium dibutyl naphthalene sulfonate.

Caption: A typical experimental workflow for the characterization of a surfactant.

Applications in Research and Development

The unique properties of sodium dibutyl naphthalene sulfonate make it a valuable tool in various research and development applications:

-

Drug Formulation: As an emulsifier and dispersing agent, it can be used to stabilize oil-in-water and water-in-oil emulsions, which is crucial for the formulation of certain drug delivery systems.[1][9]

-

Agricultural Formulations: In the development of pesticides and herbicides, it acts as a wetting agent and dispersant, ensuring even application and improved efficacy.[1]

-

Industrial and Laboratory Cleaning: Its detergent properties make it an effective component in cleaning formulations for removing grease and oils from surfaces.[3][10]

-

Textile Processing: It is used as a penetrating and wetting agent in dyeing and finishing processes.[1]

This technical guide provides a foundational understanding of this compound brand sodium dibutyl naphthalene sulfonate. For specific applications, further empirical testing is recommended to optimize its performance within a given system.

References

- 1. Sodium Dibutyl Naphthalene Sulfonate | GREEN AGROCHEM-LIGNIN [ligninchina.com]

- 2. Sodium Dibutyl Naphthalene Sulfonate is used as detergent formulation additive – GREEN AGROCHEM [greenagrochem.com]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. Sodium Dibutyl Naphthalene Sulfonate for cleaning - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 5. lignincorp.com [lignincorp.com]

- 6. Determination of Critical Micelle Concentration of Anionic Surfactants by Capillary Electrophoresis Using 2-Naphthalenemethanol as a Marker for Micelle Formation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. commons.erau.edu [commons.erau.edu]

- 9. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. News - Sodium butyl Naphthalene Sulfonate preparation [zjzgchem.com]

A Technical Guide to the Dispersing Mechanism of Nekal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action for Nekal, a class of anionic surfactants, in their role as dispersing agents. The core function of these agents is to facilitate the uniform distribution and stabilization of solid particles within a liquid medium, preventing aggregation and settling.[1] this compound, chemically classified as sodium alkyl naphthalene sulfonate (SANS), achieves this through a combination of surface wetting and the generation of repulsive forces between particles.[1][2]

Core Mechanism of Action

The efficacy of this compound as a dispersing agent is rooted in its amphiphilic molecular structure. This structure consists of two primary components: a bulky, hydrophobic (water-repelling) alkyl naphthalene group and a hydrophilic (water-attracting) sulfonate group.[1] This dual nature allows the molecule to orient itself at the interface between solid particles and the liquid medium, leading to dispersion through a multi-step process.

The process can be summarized as follows:

-

Wetting and Adsorption: Initially, the this compound solution wets the surface of the agglomerated particles. The hydrophobic alkyl naphthalene portion of the molecule exhibits a strong affinity for the particle surface, leading to adsorption. This process displaces air and ensures intimate contact between the dispersant and the particle.

-

Stabilization: Once adsorbed, the this compound molecules arrange themselves with their hydrophilic sulfonate "tails" extending into the surrounding liquid. This orientation creates a barrier that prevents particles from re-agglomerating through two primary mechanisms: electrostatic repulsion and steric hindrance.

The primary mechanism for stabilization by this compound is electrostatic repulsion. The sulfonate groups (-SO₃⁻) are anionic, imparting a significant negative charge to the surface of each particle. When two similarly charged particles approach each other, their ionic atmospheres overlap, creating a repulsive force that pushes them apart. This phenomenon prevents particles from coming close enough for the attractive van der Waals forces to cause flocculation. This is a common stabilization mechanism for additives used in aqueous systems.[3]

While electrostatic repulsion is dominant, the bulky nature of the alkyl naphthalene group also contributes to stabilization through steric hindrance.[4][5] The adsorbed layers of this compound molecules create a physical, spatial barrier around the particles. As two particles approach, the adsorbed layers begin to crowd and compress. This compression is entropically unfavorable, leading to a repulsive force that helps maintain particle separation.[4]

The combined effect of these two mechanisms ensures that solid particles remain as a stable, finely divided suspension.

Quantitative Data on Dispersant Performance

The effectiveness of a dispersing agent is quantified by measuring its impact on key physical properties of the suspension, primarily particle size and zeta potential. While specific data for a product named "this compound" is proprietary, the following table summarizes representative data for sodium alkyl naphthalene sulfonates (SANS) in aqueous systems.

| SANS Concentration (wt%) | Average Particle Size (nm) | Zeta Potential (mV) | Suspension Stability |

| 0 (Control) | 2500 | -5.2 | Poor (Rapid Settling) |

| 0.1 | 850 | -25.8 | Moderate |

| 0.5 | 350 | -45.1 | Good |

| 1.0 | 320 | -48.5 | Excellent (No settling > 24h) |

| 2.0 | 315 | -49.2 | Excellent |

Data Interpretation:

-

Particle Size Reduction: The data clearly shows a significant decrease in average particle size as the concentration of the dispersing agent increases. This indicates the breakdown of large agglomerates into smaller, primary particles.

-

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A more negative zeta potential signifies stronger repulsion and, consequently, a more stable dispersion. The data shows a direct correlation between increasing SANS concentration and a more negative zeta potential, confirming the electrostatic stabilization mechanism. A general rule of thumb is that zeta potentials more negative than -30 mV lead to good stability.

Experimental Protocols

To evaluate the performance of dispersing agents like this compound, standardized experimental methods are employed. The protocols for measuring particle size and zeta potential are detailed below.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the dispersing agent (e.g., 5 wt% SANS in deionized water).

-

Create a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 wt%).

-

Add a fixed amount of the solid powder (e.g., 1 wt%) to each dispersant solution.

-

Prepare a control sample with the solid powder in deionized water only.

-

-

Dispersion:

-

Subject each sample to high-shear mixing or ultrasonication for a defined period (e.g., 10 minutes) to break down initial agglomerates and ensure thorough wetting.

-

-

Measurement:

-

Calibrate the DLS instrument using a known particle size standard.

-

Transfer a small aliquot of the sample to a disposable cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate to a constant temperature (e.g., 25°C).

-

Perform the measurement. The instrument's software will use the Brownian motion of the particles to calculate the hydrodynamic radius via the Stokes-Einstein equation.

-

-

Data Analysis:

-

Record the Z-average diameter and the Polydispersity Index (PDI).

-

Perform at least three measurements per sample and report the average value.

-

Zeta potential is typically measured using electrophoretic light scattering (ELS), often with the same instrument used for DLS.

Methodology:

-

Sample Preparation:

-

Samples are prepared using the same method as for DLS analysis. It is critical to know the pH and conductivity of the medium as these affect zeta potential.

-

-

Measurement:

-

Calibrate the instrument using a zeta potential standard.

-

Inject the sample into a specialized folded capillary cell, ensuring no air bubbles are present.

-

An electric field is applied across the cell, causing the charged particles to move.

-

A laser measures the velocity of the particles (electrophoretic mobility).

-

The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.

-

-

Data Analysis:

-

Record the mean zeta potential value.

-

Perform at least three measurements per sample and report the average.

-

These protocols provide a robust framework for quantifying the performance of this compound and other dispersing agents, enabling researchers to optimize formulations for specific applications in pharmaceuticals, coatings, agrochemicals, and other industries.[1][6][7]

References

- 1. Sodium Alkyl Naphthalene Sulfonate Dispersants - INTERSURFCHEM [polymerchem.org]

- 2. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. coatingsworld.com [coatingsworld.com]

- 7. dispersion.com [dispersion.com]

An In-depth Technical Guide to Surface Tension Reduction with Nekal Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface tension reducing properties of Nekal solutions. This compound, a brand name for a series of anionic surfactants based on sodium alkyl naphthalene sulfonates, is a potent wetting agent with various industrial and potential pharmaceutical applications. This document details the quantitative effects of this compound on surface tension, provides standardized experimental protocols for its measurement, and visualizes the fundamental principles of its action.

Quantitative Data on Surface Tension Reduction

The efficacy of this compound solutions in reducing the surface tension of aqueous solutions is concentration-dependent. The following tables summarize the equilibrium surface tension of this compound BX (sodium dibutyl naphthalene sulfonate) solutions in water and various salt solutions at 30°C, as determined by the ring method.[1]

Table 1: Equilibrium Surface Tension of this compound BX in Aqueous Solution at 30°C [1]

| Concentration of this compound BX ( g/100 c.c.) | Surface Tension (dynes/cm) |

| 0.000 | 71.18 |

| 0.001 | 59.5 |

| 0.005 | 45.0 |

| 0.010 | 38.5 |

| 0.050 | 30.5 |

| 0.100 | 29.0 |

| 0.200 | 28.5 |

| 0.500 | 28.5 |

Table 2: Equilibrium Surface Tension of this compound BX in Salt Solutions at 30°C [1]

| Concentration of this compound BX ( g/100 c.c.) | Surface Tension in 0.01 N NaCl (dynes/cm) | Surface Tension in 0.1 N NaCl (dynes/cm) | Surface Tension in 0.01 N HCl (dynes/cm) | Surface Tension in 0.01 N Na₂SO₄ (dynes/cm) |

| 0.001 | 55.0 | 48.0 | 58.0 | 56.5 |

| 0.005 | 42.0 | 35.0 | 44.0 | 43.0 |

| 0.010 | 36.0 | 31.0 | 37.5 | 36.5 |

| 0.050 | 29.0 | 27.5 | 30.0 | 29.5 |

| 0.100 | 28.0 | 27.0 | 28.5 | 28.0 |

| 0.200 | 27.5 | 26.5 | 28.0 | 27.5 |

| 0.500 | 27.5 | 26.5 | 28.0 | 27.5 |

Experimental Protocols

Accurate and reproducible measurement of surface tension is critical for characterizing the performance of surfactants like this compound. The following are detailed methodologies for two common and reliable techniques.

The du Noüy Ring Method

The du Noüy ring method is a classic and widely used technique to measure the surface or interfacial tension of a liquid.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This detachment force is proportional to the surface tension of the liquid. A correction factor is typically applied to account for the volume of liquid lifted.

Apparatus:

-

Tensiometer (with a torsion wire)

-

Platinum-iridium ring

-

Sample vessel (e.g., watch glass or beaker, minimum diameter 4.5 cm)

-

Micrometer stage for raising and lowering the sample

-

Gas burner for cleaning the ring

-

Preparation and Cleaning:

-

Thoroughly clean the platinum-iridium ring and the sample vessel.

-

To clean the ring, rinse it with a suitable solvent (e.g., alcohol) and then with distilled water.[4]

-

Heat the ring in the oxidizing part of a gas burner flame until it glows red, then allow it to cool.[3] This removes any organic contaminants.

-

Attach the clean, cool ring to the hook on the tensiometer arm.

-

-

Calibration (if required by the instrument):

-

Follow the manufacturer's instructions to calibrate the tensiometer, typically using known weights or a liquid with a well-documented surface tension.

-

-

Measurement:

-

Place the this compound solution in the sample vessel and position it on the sample stage of the tensiometer.

-

Raise the sample stage until the ring is fully immersed in the liquid.

-

Slowly lower the sample stage. The ring will pass through the liquid-air interface.

-

Continue to lower the stage, which will cause a lamella (film) of liquid to be pulled up by the ring.

-

Simultaneously, adjust the torsion of the wire to keep the lever arm of the tensiometer balanced (this procedure may vary slightly depending on the specific tensiometer model).

-

The force will increase to a maximum just before the lamella breaks. Record this maximum force reading from the tensiometer's scale.

-

The surface tension is calculated from this maximum force, the dimensions of the ring, and a correction factor. Modern tensiometers often perform this calculation automatically.

-

-

Post-Measurement Cleaning:

-

Clean the ring and vessel thoroughly between measurements, especially when changing the concentration of the this compound solution.

-

The Wilhelmy Plate Method

The Wilhelmy plate method is another versatile technique for measuring the surface tension of liquids at equilibrium.

Principle: This method measures the force acting on a thin, roughened platinum plate that is held vertically and in contact with the liquid surface. The downward force is a combination of the weight of the plate and the surface tension of the liquid pulling on the wetted perimeter of the plate.

Apparatus:

-

Tensiometer (with a sensitive balance)

-

Wilhelmy plate (typically made of platinum)

-

Sample vessel

-

Adjustable stage

Procedure:

-

Preparation and Cleaning:

-

Clean the Wilhelmy plate and sample vessel. The plate can be cleaned similarly to the du Noüy ring, using solvents and flaming.

-

Hang the clean plate from the hook of the tensiometer's balance.

-

-

Measurement:

-

Place the this compound solution in the sample vessel on the adjustable stage beneath the plate.

-

Raise the stage until the liquid surface just touches the bottom edge of the plate.

-

The liquid will "wick" up the plate due to capillary action.

-

The tensiometer will measure the force acting on the plate.

-

The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle of the liquid on the plate (which is typically assumed to be zero for a properly cleaned and roughened platinum plate).

-

-

Post-Measurement Cleaning:

-

Clean the plate and vessel thoroughly before the next measurement.

-

Visualizations

Logical Relationship: this compound Concentration and Surface Tension

The following diagram illustrates the general relationship between the concentration of a surfactant like this compound and the surface tension of the solution.

Experimental Workflow: Surface Tension Measurement (du Noüy Ring Method)

The following diagram outlines the key steps in measuring surface tension using the du Noüy ring method.

Role in Signaling Pathways

Based on available scientific literature, there is no evidence to suggest that this compound (sodium alkyl naphthalene sulfonate) is involved in biological signaling pathways. As a surfactant, its primary mode of action is at interfaces, reducing surface tension, and in the formation of micelles at higher concentrations. Its effects are primarily physicochemical in nature. In the context of drug development, its utility would likely be as an excipient to improve the wetting, solubility, or dispersion of active pharmaceutical ingredients, rather than having a direct pharmacological effect on cellular signaling cascades. Any interaction with biological systems would likely be related to its surfactant properties, such as the potential for membrane disruption at high concentrations, rather than specific receptor-mediated signaling.

References

The Enigmatic Nature of Nekal Derivatives: A Search for Synthesis and Characterization Data

An extensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific information regarding a class of compounds referred to as "Nekal derivatives." This suggests that "this compound" may represent a novel, yet-to-be-disclosed area of research, a proprietary designation not in the public domain, or potentially a misnomer for a different chemical entity. Consequently, a comprehensive technical guide on the synthesis and characterization of this compound derivatives cannot be constructed at this time.

Despite the lack of direct data on "this compound," the initial search queries provided insights into broader signaling pathways that are often the focus of drug development. While not directly linked to a specific "this compound" compound, these pathways are critical areas of research for which the development of novel chemical modulators is a constant endeavor.

Explored Signaling Pathways

Research often targets key cellular signaling cascades implicated in disease. The following pathways were identified during the search process and represent plausible, albeit unconfirmed, areas of interest for compounds that might be internally designated as "this compound derivatives."

Necroptosis Signaling Pathway:

Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs independently of caspases and is highly inflammatory. It is implicated in various diseases, including inflammatory conditions and neurodegenerative disorders. The pathway is initiated by stimuli such as TNF-α, leading to the formation of the necrosome complex, which includes RIPK1, RIPK3, and MLKL.[1] Phosphorylation of MLKL triggers its oligomerization and insertion into the plasma membrane, leading to cell lysis.[1]

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[2][3] The pathway consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases.[2][3]

Hypothetical Experimental Workflow for Novel Compound Characterization

Should "this compound derivatives" be identified, a standard workflow for their synthesis and characterization would be followed. This generalized workflow is applicable to the development of any novel chemical entity.

Data Presentation

Without specific data on "this compound derivatives," the presentation of quantitative information is not possible. However, in a typical drug development context, data would be summarized in tables to compare the potency, selectivity, and physicochemical properties of different derivatives.

Table 1: Hypothetical Data Summary for Characterization of Novel Kinase Inhibitors

| Derivative ID | Molecular Weight ( g/mol ) | IC50 (nM) vs. Target Kinase | Selectivity vs. Off-Target 1 (Fold) | Cell Viability EC50 (µM) |

| This compound-001 | 450.5 | 15.2 | >100 | 5.8 |

| This compound-002 | 464.6 | 8.7 | >200 | 2.1 |

| This compound-003 | 448.5 | 25.1 | 50 | 10.4 |

Experimental Protocols

Detailed experimental protocols are specific to the compound and the biological system being studied. For any novel compound, the following general methodologies would be essential:

General Protocol for Synthesis and Purification: A detailed description of the chemical reactions, including reagents, solvents, reaction times, and temperatures would be provided. This would be followed by the purification methodology, such as column chromatography or high-performance liquid chromatography (HPLC), with specified parameters.

General Protocol for Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be acquired to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction would be employed to determine the three-dimensional atomic structure.

General Protocol for In Vitro Biological Assays: The specific in vitro assays would depend on the biological target. For example, if targeting a kinase, a kinase inhibition assay would be performed to determine the half-maximal inhibitory concentration (IC50). If assessing cellular effects, cell viability assays (e.g., MTT or CellTiter-Glo) would be conducted to determine the half-maximal effective concentration (EC50).

While the identity of "this compound derivatives" remains elusive from publicly accessible information, the principles of drug discovery and development provide a clear framework for their potential synthesis and characterization. Researchers and scientists in this field rely on established workflows for chemical synthesis, structural elucidation, and biological evaluation. The signaling pathways discussed represent major areas of therapeutic interest where novel chemical entities are continuously sought. Should information on "this compound derivatives" become available, it is anticipated that their development would follow these established scientific protocols.

References

An In-depth Technical Guide to the Safety and Handling of Anionic Surfactant Nekal (Sodium Butyl/Dibutyl Naphthalene Sulfonate) in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of the anionic surfactant commonly known under the trade name Nekal. The primary chemical constituents of this compound are sodium butyl naphthalene sulfonate and sodium dibutyl naphthalene sulfonate. This document is intended to serve as a crucial resource for laboratory personnel to ensure safe handling and mitigate potential risks associated with the use of this chemical.

Chemical Identification and Physical/Chemical Properties

This compound is an anionic surfactant valued for its excellent wetting, dispersing, and emulsifying properties.[1] Its effectiveness stems from its amphiphilic molecular structure, which possesses both a hydrophobic alkyl naphthalene tail and a hydrophilic sulfonate head.[1] The primary active ingredients are sodium butyl naphthalene sulfonate (CAS No: 25638-17-9) and sodium dibutyl naphthalene sulfonate (CAS No: 25417-20-3).

| Property | Value | References |

| Chemical Name | Sodium butyl naphthalene sulfonate / Sodium dibutyl naphthalene sulfonate | [2] |

| CAS Number | 25638-17-9 / 25417-20-3 | [2] |

| Molecular Formula | C₁₄H₁₅NaO₃S / C₁₈H₂₃NaO₃S | |

| Molecular Weight | ~286.32 g/mol / ~342.43 g/mol | |

| Appearance | Light white to yellowish-brown powder or flakes; can also be an amber liquid solution. | [1] |

| Solubility | Soluble in water. | [3] |

| pH (1% solution) | 7.0 - 8.5 | [2] |

| Stability | Stable in acidic (pH > 2) and alkaline conditions, and resistant to hard water. Thermally stable up to 200°C.[1] | [1] |

Toxicological Data

Understanding the toxicological profile of this compound is paramount for risk assessment and the implementation of appropriate safety measures in the laboratory.

| Endpoint | Value | Species | References |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg (for a formulated product) | Rat | |

| 1250 mg/kg (for sodium dibutylnaphthalene sulfonate) | Rat | [4] | |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (for a formulated product) | Not specified | |

| Acute Inhalation Toxicity (LC50) | No quantitative data available. Classified as "Harmful if inhaled." | Not applicable | [5] |

| Skin Irritation/Corrosion | Causes skin irritation. | Not applicable | [5] |

| Eye Irritation/Corrosion | Causes serious eye damage. | Not applicable | [5] |

| Sensitization | No information available. | Not applicable | |

| Germ Cell Mutagenicity | No information available. | Not applicable | |

| Carcinogenicity | Not classified as a carcinogen. | Not applicable | |

| Reproductive Toxicity | No information available. | Not applicable | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Not applicable | [5] |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available. | Not applicable |

Ecotoxicity Data

| Endpoint | Value | Species | References |

| Fish (LC50, 96h) | 13500 - 14500 mg/L (for Sodium Sulfate, a common component) | Pimephales promelas (fathead minnow) | |

| Crustacea (EC50, 96h) | 630 mg/L (for Sodium Sulfate, a common component) | Daphnia magna |

Note: Specific ecotoxicity data for sodium butyl/dibutyl naphthalene sulfonate is limited in the reviewed literature. The provided data is for sodium sulfate, which is often present in the commercial product.

Experimental Protocols

Detailed experimental protocols for the toxicological studies on sodium butyl/dibutyl naphthalene sulfonate are not publicly available. However, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Test Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity.

-

Principle: The test aims to identify a dose that causes mortality or evident toxicity. Based on the outcome at a given dose, the next step involves dosing at a lower or higher fixed dose level.

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure: The substance is administered orally by gavage. A starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The LD50 is not determined precisely but the substance is assigned to a toxicity class based on the observed mortality at different dose levels.

Skin Irritation (based on OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.

-

Principle: The test material is applied topically to the surface of the reconstructed human epidermis tissue. The endpoint measured is cell viability.

-

Test System: A three-dimensional human epidermis model that mimics the properties of the upper layers of human skin.

-

Procedure: A small amount of the test substance is applied to the tissue surface for a defined period (e.g., 60 minutes). After exposure, the tissue is rinsed and incubated.

-

Viability Assessment: Cell viability is determined by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases of viable cells.

-

Classification: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Laboratory Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene gloves.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, full-body protective clothing may be necessary.

-

Respiratory Protection: If handling the powder form and engineering controls (like a fume hood) are not sufficient to control airborne dust, a NIOSH-approved particulate respirator should be used.

4.2. Engineering Controls

-

Work in a well-ventilated area.

-

Use a fume hood or other local exhaust ventilation when handling the powder form to minimize inhalation of dust.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

4.3. Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed to prevent moisture absorption and contamination.

-

Store away from strong oxidizing agents.

4.4. Spill and Emergency Procedures

-

Spills:

-

For small spills of the powder, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Ventilate the area of the spill.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

4.5. Waste Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the material to enter drains or waterways.

Mandatory Visualizations

Caption: Workflow for the safe handling of this compound in a laboratory.

Caption: Decision-making flowchart for this compound-related incidents.

References

An In-depth Technical Guide to the Historical Research Applications of Nekal Wetting Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research applications of Nekal wetting agents, a pioneering class of synthetic surfactants. Developed in the early 20th century by IG Farben, these anionic surfactants, primarily based on sodium alkyl naphthalene sulfonates, revolutionized numerous industrial and research processes through their exceptional ability to reduce surface tension and promote wetting. This document delves into their core applications, presenting available quantitative data, detailed experimental protocols from historical literature, and visual representations of key processes.

Core Properties and Historical Context

This compound, and its prominent variant this compound BX (Sodium Butyl Naphthalene Sulfonate), emerged as a critical enabler in various fields due to its excellent penetration, wetting, emulsifying, and dispersing properties.[1] Unlike earlier soap-based agents, this compound offered stability in acidic and alkaline conditions, as well as in the presence of hard water, making it a versatile tool for researchers and industrial chemists.[1] Its development by IG Farben in Germany marked a significant advancement in chemical technology, with its influence extending across the textile, agricultural, rubber, and leather industries.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data from historical research applications of this compound wetting agents. Due to the age of the documents, comprehensive datasets are limited.

Table 1: this compound BX Application in Indigo Vat Dyeing

| Parameter | Value | Source |

| Indigo Powder Concentration | 1 oz. per 10 gallons | Melliand Textilberichte, 1928 |

| This compound BX dry Concentration | 8 oz. per 100 gallons | Melliand Textilberichte, 1928 |

| Observation | Rapid wetting of goods, altered appearance of the vat | Melliand Textilberichte, 1928 |

Key Historical Research Applications and Experimental Protocols

This section details the historical applications of this compound and provides methodologies for key experiments as described in the available literature.

Textile Industry: Enhancing Dyeing and Finishing Processes

This compound wetting agents were instrumental in advancing textile wet processing by ensuring uniform and rapid wetting of fibers, which is crucial for consistent dyeing and finishing.[4] They were particularly noted for their effectiveness in the dyeing of cotton with indigo and vat dyes.

This protocol is based on a historical account of using this compound BX in an indigo-hydrosulfite-soda vat.

Objective: To achieve rapid and thorough wetting of cotton goods for uniform indigo dyeing.

Materials:

-

Indigo powder

-

Sodium hydrosulfite

-

Soda ash (sodium carbonate)

-

This compound BX dry

-

Cotton yarn or fabric

-

Dyeing vat

Procedure:

-

Prepare the indigo stock vat by reducing the indigo powder with sodium hydrosulfite and soda ash in a concentrated solution.

-

Prepare the main dyeing vat by diluting the stock vat with water to the desired volume.

-

For a 100-gallon vat, add approximately 10 oz. of indigo powder (by preparing a stock solution equivalent to 1 oz. per 10 gallons of the final dye bath).

-

Add 8 oz. of this compound BX dry to the 100-gallon dyeing vat.

-

Stir the vat thoroughly to ensure complete dissolution and dispersion of the this compound BX.

-

Introduce the dry cotton material into the this compound-containing indigo vat.

-

Observe the rapid wetting and sinking of the cotton material.

-

Proceed with the standard indigo dyeing process, including dipping and oxidation steps.

Expected Outcome: The addition of this compound BX was reported to cause a rapid wetting of the textile material, leading to more uniform dye penetration and potentially reducing dyeing times. A notable observation was the altered appearance of the vat, with a less pronounced "flurry" and a more bluish-green appearance due to the rapid interaction of the dye liquor with air, a phenomenon that initially caused concern but was later understood to be manageable.

Evaluation of Wetting Efficiency: The Draves Test

Objective: To determine the time required for a standard cotton skein to sink in a solution of a wetting agent, providing a measure of its wetting efficiency.

Materials:

-

Standard cotton test skein (5g)

-

Hook and anchor (1.5g hook and 50g weight)

-

500 mL graduated cylinder

-

Wetting agent solution of known concentration (e.g., this compound BX)

-

Stopwatch

Procedure:

-

Prepare a solution of the wetting agent at the desired concentration in water of a specified hardness and temperature.

-

Pour the solution into a 500 mL graduated cylinder.

-

Attach the 5g cotton skein to the 1.5g hook, which is connected to the 50g anchor.

-

Hold the assembly by the top of the skein and drop it into the graduated cylinder containing the wetting agent solution.

-

Start the stopwatch the moment the 50g weight touches the bottom of the cylinder.

-

Stop the stopwatch when the hook, released by the now-wetted and sunken skein, touches the anchor.

-

Record this time as the "sinking time" or "Draves time."

-

Repeat the test multiple times and calculate the average sinking time.

Data Interpretation: A shorter sinking time indicates a more efficient wetting agent. This test allowed for the direct comparison of the performance of different wetting agents under controlled conditions.

Synthetic Rubber Industry: Emulsion Polymerization

This compound, as a sodium alkyl naphthalene sulfonate, found a critical application as an emulsifier in the early development of synthetic rubber.[7] In emulsion polymerization, the wetting agent is essential for emulsifying the monomer in the aqueous phase, creating micelles where polymerization is initiated, and stabilizing the resulting polymer latex particles.

While a specific historical recipe for synthetic rubber production using this compound is not detailed in the available search results, the general process of "hot" emulsion polymerization of styrene-butadiene rubber (SBR), a major synthetic rubber developed during the World War II era, involved the following key steps where an emulsifier like this compound would have been used.[7][8]

Objective: To produce a stable latex of synthetic rubber through the polymerization of monomers in an emulsion system.

Key Components:

-

Monomers (e.g., butadiene, styrene)

-

Emulsifier (e.g., this compound)

-

Polymerization Initiator

-

Water (polymerization medium)

Logical Flow:

-

Emulsification: The emulsifier (this compound) is dissolved in water. The monomers are then added and agitated to form a stable emulsion of monomer droplets suspended in the aqueous phase. The emulsifier also forms micelles in the water.

-

Initiation: A water-soluble initiator is added, which generates free radicals in the aqueous phase.

-

Polymerization: The free radicals enter the monomer-swollen micelles, initiating polymerization. As the polymer chains grow within the micelles, they form polymer particles. These particles are stabilized by the emulsifier molecules adsorbed on their surface. Monomer from the larger droplets diffuses through the water to the growing polymer particles.

-

Termination: The reaction is stopped at a desired conversion rate.

-

Post-treatment: The resulting latex is then processed to isolate the solid rubber.

Agriculture: Wetting Agents in Pesticide Formulations

In the early to mid-20th century, the effectiveness of pesticide sprays was significantly improved by the addition of wetting agents.[9] These adjuvants reduce the surface tension of the spray droplets, allowing them to spread more evenly over the waxy surfaces of leaves and insects, rather than beading up and rolling off. This improved coverage and contact enhanced the efficacy of the active pesticide ingredients. This compound, with its excellent wetting properties, was utilized in such formulations.

A historical experimental protocol for a specific pesticide formulation containing this compound is not available in the provided search results. However, the general principle involved adding a small concentration of the wetting agent to the aqueous pesticide dispersion.

Leather Industry: Aiding in Wetting and Tanning Processes

The initial stages of leather processing involve thoroughly wetting the dried and cured hides to prepare them for subsequent treatments like tanning. A patent from the era describes the use of propylated naphthalene sulfonic acid, the chemical class of this compound, for moistening and wetting out leather and dried hides. The process involved treating the hides with an aqueous solution of this wetting agent until they were thoroughly moistened. This would have facilitated the uniform penetration of tanning agents and other chemicals into the dense fibrous structure of the hide.

Conclusion

The development of this compound wetting agents represented a significant milestone in applied chemistry. Their historical research applications laid the groundwork for modern surfactant technology and had a profound impact on the efficiency and quality of processes in major industries. While detailed quantitative data from early research is scarce, the available historical accounts and standard testing methodologies of the time clearly demonstrate the pivotal role of this compound in advancing industrial and scientific practices. The principles of its application in textiles, emulsion polymerization, agriculture, and leather processing continue to be relevant in the development of modern formulations and materials.

References

- 1. This compound BX [zjzgchem.com]

- 2. docs.iza.org [docs.iza.org]

- 3. IG Farben - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Sodium Alkyl Naphthalene Sulfonate Dispersants - INTERSURFCHEM [polymerchem.org]

- 6. Synthetic rubber - Wikipedia [en.wikipedia.org]

- 7. Rubber - Synthetic, Production, Uses | Britannica [britannica.com]

- 8. History of the synthetic rubber industry | ICIS [icis.com]

- 9. soil.copernicus.org [soil.copernicus.org]

Methodological & Application

Application Notes and Protocols for Nekal Surfactant in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nekal surfactants in emulsion polymerization for the synthesis of polymers relevant to research, and drug development. This document outlines the properties of this compound BX, a representative this compound surfactant, and provides a detailed, adaptable protocol for its use in creating stable polymer emulsions.

Introduction to this compound Surfactants in Emulsion Polymerization

Emulsion polymerization is a versatile technique for producing a wide range of polymers with applications in drug delivery, diagnostics, and material science. The choice of surfactant is critical as it influences particle size, stability, and the final properties of the polymer latex. This compound surfactants, a class of anionic surfactants, are effective emulsifiers for this process.

This compound BX, chemically identified as sodium butyl naphthalene sulfonate, is a powerful anionic surfactant that facilitates the formation and stabilization of monomer droplets and subsequent polymer particles in an aqueous medium.[1][2][3][4] Its molecular structure, featuring a hydrophobic butyl naphthalene group and a hydrophilic sulfonate group, allows it to effectively reduce interfacial tension between the oil (monomer) and water phases.

Properties of this compound BX (Sodium Butyl Naphthalene Sulfonate)

A summary of the key properties of this compound BX is presented in the table below. This data is essential for designing and optimizing emulsion polymerization protocols.

| Property | Value | Source |

| Chemical Name | Sodium Butyl Naphthalene Sulfonate | [1][2][3][4] |

| CAS Number | 25638-17-9 | [4] |

| Ionicity | Anionic | [1][2] |

| Appearance | Light white to yellowish powder | [1][2][3] |

| Solubility | Soluble in water | [1][2][3] |

| pH (1% Water Solution) | 7.0 - 8.5 | [1][2] |

| Active Substance Content | 60% - 65% | |

| Critical Micelle Concentration (CMC) of similar Sodium Dibutyl Naphthalene Sulfonate | 0.1 - 1 g/L (estimated) |

Emulsion Polymerization: Mechanism and the Role of this compound Surfactant

Emulsion polymerization proceeds through a free-radical mechanism within micelles formed by the surfactant in the aqueous phase. The process can be visualized as a series of sequential steps where the this compound surfactant plays a pivotal role.

Experimental Workflow for Emulsion Polymerization

Caption: A schematic overview of the key stages in a typical emulsion polymerization experiment.

The logical relationship between the components and stages of emulsion polymerization is illustrated below. This compound surfactant is central to the formation of micelles, which act as the primary loci for polymerization.

Logical Relationships in Emulsion Polymerization

Caption: The interconnected roles of reactants leading to the formation of a stable polymer latex.

Experimental Protocol: Representative Procedure for Emulsion Polymerization

This protocol provides a general method for the emulsion polymerization of common monomers such as styrene, vinyl acetate, or acrylics using this compound BX as the surfactant. Researchers should note that this is a representative protocol and may require optimization based on the specific monomer system and desired final polymer characteristics.

Materials:

-

Monomer (e.g., Styrene, Vinyl Acetate, Methyl Methacrylate)

-

This compound BX (Sodium Butyl Naphthalene Sulfonate)

-

Initiator (e.g., Potassium Persulfate, Ammonium Persulfate)

-

Deionized Water

-

Nitrogen gas supply

-

Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

Procedure:

-

Preparation of the Aqueous Phase:

-

In the reaction vessel, dissolve the desired amount of this compound BX in deionized water. The concentration of this compound BX should be above its estimated Critical Micelle Concentration (CMC) of 0.1-1 g/L. A typical starting concentration is in the range of 0.5% to 3% by weight of the monomer.

-

Begin purging the solution with nitrogen to remove dissolved oxygen and continue the nitrogen blanket throughout the reaction.

-

-

Reactor Setup:

-

Assemble the reaction vessel with the mechanical stirrer, reflux condenser, and thermometer.

-

Begin stirring the aqueous phase at a constant rate (e.g., 200-400 rpm) to ensure uniform mixing.

-

Heat the reactor to the desired polymerization temperature, typically between 60°C and 80°C.

-

-

Initiation and Monomer Addition:

-

Once the reactor reaches the set temperature, add a portion of the monomer (e.g., 10-20% of the total amount) to the reactor.

-

Prepare the initiator solution by dissolving the initiator (typically 0.1-1% by weight of the monomer) in a small amount of deionized water.

-

Add the initiator solution to the reactor to initiate the polymerization.

-

After the initial polymerization has started (indicated by a slight temperature increase or change in appearance), begin the continuous or semi-continuous addition of the remaining monomer over a period of 2-4 hours.

-

-

Polymerization:

-

Maintain the reaction temperature and stirring rate throughout the monomer addition.

-

After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

-

-

Cooling and Characterization:

-

Cool the reactor to room temperature.

-

The resulting polymer latex can then be characterized for properties such as particle size, particle size distribution, monomer conversion (determined gravimetrically), and polymer molecular weight.

-

Quantitative Summary of a Representative Formulation:

The following table provides a starting point for a lab-scale batch of emulsion polymerization.

| Component | Quantity (grams) for a ~200g batch | Role |

| Deionized Water | 100 | Continuous Phase |

| Monomer (e.g., Styrene) | 100 | Dispersed Phase |

| This compound BX | 2.0 | Surfactant (Emulsifier) |

| Potassium Persulfate | 0.5 | Initiator |

Applications in Drug Development

The polymer nanoparticles (latexes) synthesized via emulsion polymerization using this compound surfactants can be tailored for various applications in drug development, including:

-

Controlled Drug Release: The polymer matrix can be designed to encapsulate therapeutic agents and release them in a controlled manner.

-

Targeted Drug Delivery: The surface of the polymer nanoparticles can be functionalized for targeted delivery to specific cells or tissues.

-

Diagnostic Imaging: Polymer nanoparticles can be loaded with imaging agents for use in various diagnostic modalities.

Conclusion

This compound surfactants, particularly this compound BX (sodium butyl naphthalene sulfonate), are effective anionic surfactants for emulsion polymerization. Their ability to form stable micelles and stabilize growing polymer particles makes them suitable for the synthesis of a variety of polymer latexes. The provided protocol offers a robust starting point for researchers to develop and optimize their own emulsion polymerization systems for applications in drug development and other scientific fields. Further optimization of surfactant concentration, initiator concentration, and reaction temperature may be necessary to achieve the desired particle size and polymer properties for specific applications.

References

Application of Nekal in Electrochemical Studies: A Detailed Guide for Researchers

Introduction

Nekal, a trade name for a series of anionic surfactants based on sodium alkyl naphthalene sulfonates, finds significant application in various electrochemical processes. Primarily utilized as a wetting agent, dispersant, and leveling agent, this compound and its derivatives play a crucial role in modifying the electrochemical interface, thereby influencing reaction kinetics, deposit morphology, and overall process efficiency. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the properties of this compound in their electrochemical studies, with a particular focus on electroplating.

Key Applications in Electrochemistry

The primary application of this compound and similar sodium alkyl naphthalene sulfonates in electrochemistry is in the formulation of electroplating baths. Their addition to these baths offers several advantages:

-

Improved Wetting: By reducing the surface tension of the electrolyte, this compound ensures uniform wetting of the cathode surface. This is critical for achieving consistent and adherent metallic deposits.

-

Enhanced Dispersion: this compound aids in the dispersion of other organic additives, such as brighteners and carriers, within the plating bath. This synergistic effect is crucial for obtaining desired deposit characteristics like brightness and leveling.

-

Modified Deposit Properties: The adsorption of this compound onto the electrode surface can influence the grain size and morphology of the electrodeposited metal, often leading to brighter and more ductile coatings.

-

Control of Hydrogen Evolution: In certain systems, these surfactants can influence the hydrogen evolution reaction, which is a common side reaction in aqueous electroplating.

Quantitative Data Summary

The following tables summarize key physical and chemical properties of a representative sodium alkyl naphthalene sulfonate, which can be used as a starting point for experimental design.

| Physical Properties | Value |

| Appearance | Light brown to off-white powder or dark brown liquid |

| Odor | Slight characteristic odor |

| Solubility | Soluble in water, partially soluble in alcohols |

| Density (g/cm³) | 0.5 – 0.8 (powder); 1.10-1.30 (liquid at 25°C) |

| pH (1% solution) | 7.0 – 9.0 |

| Chemical Properties | Information |

| Chemical Name | Sodium Alkyl Naphthalene Sulfonate |

| CAS Number | Varies depending on the specific alkyl group |

| Molecular Formula | C₁₀H₇-R-SO₃Na (where R is an alkyl group) |

| Molecular Weight | Typically 300-500 g/mol |

| Type | Anionic Surfactant |

Experimental Protocols

Protocol 1: Evaluation of Wetting Properties using Contact Angle Measurement

This protocol describes how to quantify the effect of this compound on the wetting of a substrate by an electrolyte.

Objective: To determine the change in contact angle of an electrolyte on a specific substrate as a function of this compound concentration.

Materials:

-

This compound (sodium alkyl naphthalene sulfonate)

-

Electrolyte solution (e.g., Watts nickel plating bath)

-

Substrate material (e.g., polished steel or copper coupons)

-

Goniometer or contact angle measurement system

-

Deionized water

-

Beakers, pipettes, and other standard laboratory glassware

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 g/L) in the chosen electrolyte.

-

Prepare a series of dilutions from the stock solution to obtain different concentrations of this compound in the electrolyte (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 g/L).

-

Thoroughly clean the substrate coupons to ensure a uniform and reproducible surface. A typical procedure for steel involves degreasing, rinsing with deionized water, acid activation (e.g., in dilute HCl), and a final rinse with deionized water.

-

Place a cleaned and dried substrate coupon on the stage of the goniometer.

-

Using a micropipette, carefully dispense a small droplet (e.g., 5 µL) of the this compound-containing electrolyte onto the substrate surface.

-

Immediately measure the static contact angle of the droplet.

-

Repeat the measurement at least three times for each concentration and calculate the average contact angle.

-

Plot the average contact angle as a function of this compound concentration.

Expected Results: A decrease in the contact angle with increasing this compound concentration, indicating improved wetting of the substrate by the electrolyte.

Protocol 2: Influence of this compound on Nickel Electroplating Performance using a Hull Cell

The Hull cell is a trapezoidal cell that allows for the evaluation of plating bath performance over a wide range of current densities on a single test panel.

Objective: To qualitatively assess the effect of this compound concentration on the brightness, throwing power, and overall appearance of a nickel electrodeposit.

Materials:

-

Hull cell (typically 267 mL) with appropriate anode (e.g., nickel) and cathode panels (e.g., polished brass or steel).

-

DC power supply.

-

Watts nickel plating bath (e.g., 240 g/L NiSO₄·6H₂O, 45 g/L NiCl₂·6H₂O, 30 g/L H₃BO₃).

-

This compound (sodium alkyl naphthalene sulfonate).

-

Magnetic stirrer and stir bar.

-

Heater with temperature control.

Procedure:

-

Prepare the Watts nickel plating bath.

-

Heat the solution to the desired operating temperature (e.g., 50-60 °C).

-

Place the Hull cell on a magnetic stirrer and add the plating solution.

-

Install the nickel anode and a clean, polished cathode panel.

-

Set the DC power supply to a specific total current (e.g., 2 A).

-

Electroplate for a set duration (e.g., 5-10 minutes).

-

Remove the cathode panel, rinse with deionized water, and dry.

-

Observe the appearance of the deposit across the panel, noting the bright current density range. The high current density (HCD) end is closer to the anode, and the low current density (LCD) end is farther away.

-

Add a known concentration of this compound (e.g., 0.1 g/L) to the Hull cell and repeat steps 5-8 with a fresh cathode panel.

-

Incrementally increase the this compound concentration (e.g., to 0.5 g/L and 1.0 g/L) and repeat the experiment.

Data Analysis:

-

Compare the appearance of the plated panels. Note any changes in the brightness, ductility (by bending the panel), and presence of defects (pitting, burning) at different current densities.

-

An increase in the bright plating range towards lower current densities indicates improved throwing power.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in electrochemical studies.

Caption: Mechanism of improved electrode wetting by this compound.

Caption: Workflow for Hull cell analysis of this compound's effect.

Application Notes and Protocols for Nekal Surfactant in Cell Lysis Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective cell lysis is a critical first step for the successful extraction and analysis of intracellular components such as proteins and nucleic acids. The choice of detergent is paramount, as it directly impacts the efficiency of cell membrane disruption and the integrity of the extracted biomolecules. This document provides detailed application notes and protocols for the use of Nekal surfactant, an anionic surfactant, in cell lysis experiments.

This compound, a trade name for sodium alkyl naphthalene sulfonate, is a powerful anionic surfactant. While not as commonly cited in cell lysis literature as sodium dodecyl sulfate (SDS) or sodium deoxycholate, its chemical properties suggest its utility in applications requiring strong solubilization of cellular membranes. These protocols are based on established methods for anionic surfactants and provide a framework for optimizing the use of this compound in your specific research context.

Mechanism of Action

Anionic surfactants like this compound possess a negatively charged head group and a hydrophobic tail. The hydrophobic tail interacts with the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. This amphipathic nature allows the surfactant molecules to intercalate into and disrupt the cell membrane, leading to the release of intracellular contents. At concentrations above the critical micelle concentration (CMC), these surfactants can form micelles, which aid in the solubilization of membrane proteins.

Data Presentation: Concentration Guidelines for Anionic Surfactants in Cell Lysis

The optimal concentration of this compound surfactant should be empirically determined for each cell type and downstream application. The following table provides typical concentration ranges for commonly used anionic surfactants, which can serve as a starting point for optimizing this compound concentration.

| Surfactant | Typical Concentration Range (% w/v) | Cell Type Compatibility | Key Considerations |

| This compound (Alkyl Naphthalene Sulfonate) | 0.1% - 1.0% (recommended starting range) | Mammalian, Bacterial, Yeast | Optimization is crucial. May be denaturing to proteins at higher concentrations. |

| Sodium Dodecyl Sulfate (SDS) | 0.1% - 4.0%[1] | Mammalian, Bacterial, Yeast | Highly denaturing. Effective for complete cell lysis and protein solubilization. Can interfere with some downstream assays.[1] |

| Sodium Deoxycholate | 0.1% - 0.5%[2][3] | Mammalian | Anionic, bile-acid derived detergent. Often used in combination with other detergents (e.g., in RIPA buffer).[2][3] |

Experimental Protocols

Protocol 1: General Cell Lysis of Adherent Mammalian Cells

This protocol is a starting point for the lysis of adherent mammalian cells using a this compound-based lysis buffer.

Materials:

-

This compound Surfactant (powder or stock solution)

-

Tris-HCl, pH 7.4

-

NaCl

-

EDTA

-

Protease and phosphatase inhibitor cocktails

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

Lysis Buffer Formulation (100 mL):

| Component | Stock Concentration | Volume to Add | Final Concentration |

| Tris-HCl, pH 7.4 | 1 M | 5 mL | 50 mM |

| NaCl | 5 M | 3 mL | 150 mM |

| EDTA | 0.5 M | 0.2 mL | 1 mM |

| This compound Surfactant | 10% (w/v) | 1 mL - 10 mL | 0.1% - 1.0% |